4-Methoxy-3,3',4'-trifluorobenzophenone
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Overview
Description
4-Methoxy-3,3’,4’-trifluorobenzophenone is an organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol . This compound is characterized by the presence of methoxy and trifluoromethyl groups attached to a benzophenone core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,3’,4’-trifluorobenzophenone typically involves the reaction of 4-methoxybenzoyl chloride with 3,3’,4’-trifluorobenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,3’,4’-trifluorobenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzophenones, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-3,3’,4’-trifluorobenzophenone is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,3’,4’-trifluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and π-π interactions, enables the compound to bind to active sites of enzymes and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3,3’,5’-trifluorobenzophenone: Similar structure but with a different substitution pattern on the benzene ring.
4-Methoxy-3-(trifluoromethyl)benzoyl chloride: A related compound used as an intermediate in organic synthesis.
4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
4-Methoxy-3,3’,4’-trifluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c1-19-13-5-3-9(7-12(13)17)14(18)8-2-4-10(15)11(16)6-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVGMAXPCKQIJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374893 |
Source
|
Record name | 4-Methoxy-3,3',4'-trifluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-11-5 |
Source
|
Record name | 4-Methoxy-3,3',4'-trifluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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